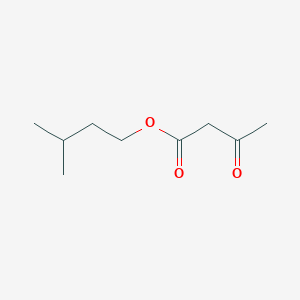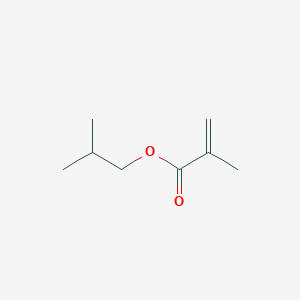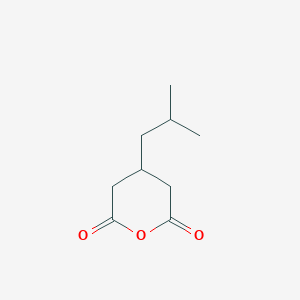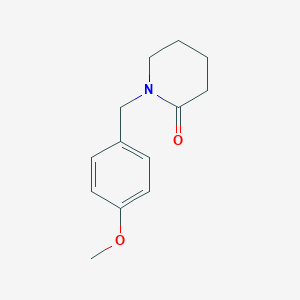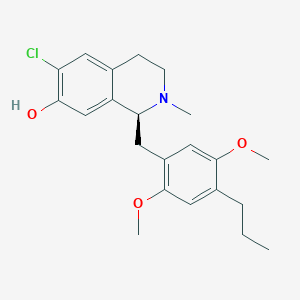
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Ro 60-0175, is a chemical compound that belongs to the family of tetrahydroisoquinoline alkaloids. It was first synthesized in 1988 by a team of researchers led by Dr. J. P. Overington at F. Hoffmann-La Roche Ltd. in Switzerland. Since then, Ro 60-0175 has been extensively studied for its potential applications in scientific research.
作用机制
The exact mechanism of action of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been shown to modulate the activity of other neurotransmitter systems, which may contribute to its overall effects.
生化和生理效应
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and gene expression. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on mood and motivation. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to affect the expression of genes involved in neuronal plasticity and survival, which may have implications for its potential use in treating neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 for lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the function and regulation of this receptor, as well as its interactions with other neurotransmitter systems. However, one limitation of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is that it is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
未来方向
There are several potential future directions for research on 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on mood and motivation, which may have implications for its use in treating psychiatric disorders such as depression and addiction. Overall, 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis method of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 involves the condensation of 2,5-dimethoxy-4-propylbenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed and oxidized to yield 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 in high yield and purity.
科学研究应用
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been widely used in scientific research as a tool for studying the function and regulation of various biological systems. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
属性
CAS 编号 |
139485-39-5 |
|---|---|
产品名称 |
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C22H28ClNO3 |
分子量 |
389.9 g/mol |
IUPAC 名称 |
(1S)-6-chloro-1-[(2,5-dimethoxy-4-propylphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28ClNO3/c1-5-6-15-11-22(27-4)16(12-21(15)26-3)10-19-17-13-20(25)18(23)9-14(17)7-8-24(19)2/h9,11-13,19,25H,5-8,10H2,1-4H3/t19-/m0/s1 |
InChI 键 |
MGBDPWBQYMLBMQ-IBGZPJMESA-N |
手性 SMILES |
CCCC1=CC(=C(C=C1OC)C[C@H]2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
规范 SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
同义词 |
6-chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline BW 736C BW 737C BW 737C89 BW-736C BW-737C BW-737C89 BW737C89 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



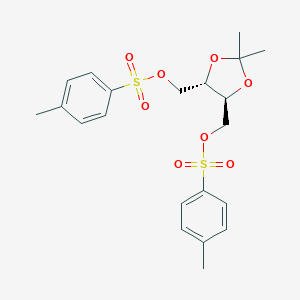
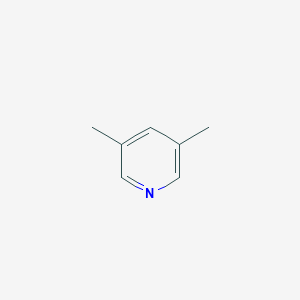
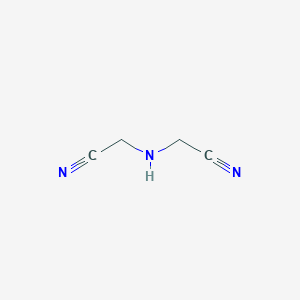
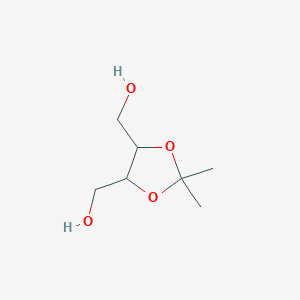
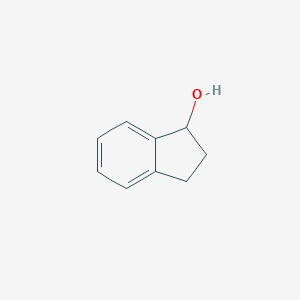
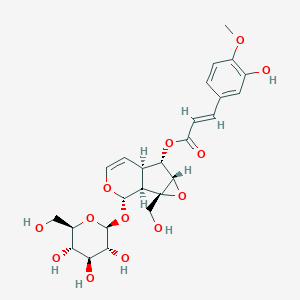
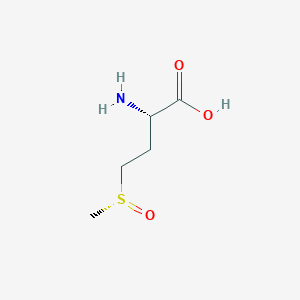

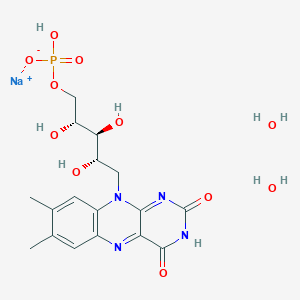
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)
